molecular formula C13H7ClFIO B151110 (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone CAS No. 915095-86-2

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone

Cat. No. B151110
M. Wt: 360.55 g/mol
InChI Key: KNYGUQLVFSPVRI-UHFFFAOYSA-N
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Description

The compound "(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone" is a benzophenone derivative, which is a class of organic compounds containing two phenyl groups attached to a carbonyl group. Benzophenones are known for their diverse applications in material science and pharmaceuticals. They often exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. The presence of halogen substituents like chlorine, fluorine, and iodine in the compound may influence its reactivity and physical properties, potentially enhancing its utility in various chemical applications.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of "(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone," they do offer insights into the synthesis of related compounds. For example, the synthesis of similar benzophenone derivatives involves the use of starting materials that are subjected to conditions such as heating with orthophosphoric acid and monitoring the reaction progress through techniques like Thin Layer Chromatography (TLC) . The purification process typically includes extraction, drying, and recrystallization to obtain the desired product.

Molecular Structure Analysis

X-ray diffraction studies are commonly used to determine the crystal structure of benzophenone derivatives. These studies reveal the crystalline system, space group, and unit cell parameters, which are crucial for understanding the molecular geometry and intermolecular interactions within the crystal lattice . The presence of intramolecular hydrogen bonds and other non-covalent interactions can significantly influence the stability and properties of the compound.

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For instance, halogenated benzophenones might participate in nucleophilic aromatic substitution reactions or serve as intermediates in the synthesis of more complex organic molecules, such as pharmaceuticals or agrochemicals . The specific reactivity of "(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone" would depend on the electronic effects of the halogen substituents and the ketone group.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives, such as melting point, solubility, and stability, are influenced by their molecular structure. The presence of halogen atoms can affect the compound's polarity, boiling point, and reactivity. The crystal structure analysis provides information on the molecular packing, which can be related to the compound's physical properties, such as density and hardness . Chemical properties, including acidity, basicity, and reactivity, can be inferred from the functional groups present in the molecule and their electronic interactions.

Scientific Research Applications

Non-Covalent Interactions in Supramolecular Architectures

A study explored the crystal packing of derivatives similar to (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, emphasizing the role of non-covalent interactions, such as lone pair-π interactions and halogen bonds, in their supramolecular architectures. These interactions are crucial in stabilizing the molecular conformations in the crystal environment (Sharma et al., 2019).

Radiosynthesis and In Vivo Evaluation

Another research focused on the synthesis, radiosynthesis, and in vivo evaluation of a compound structurally related to (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone for potential visualization of the 5-HT2A receptor with SPECT in mice (Blanckaert et al., 2005). This emphasizes its potential application in neuroimaging and brain research.

Crystal Structure Analysis in Heterocyclic Compounds

The study of the crystal structure of related compounds, like (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, is crucial in understanding the diverse applications of these compounds in material science and pharmaceuticals. Their biological activities range from antibacterial to antifungal and antiviral properties (Nagaraju et al., 2018).

Analysis of Degradation Products in Pharmaceuticals

A study on flunarizine hydrochloride (FLZ) and its degradation products revealed the importance of analyzing compounds like (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone to ensure the quality and efficacy of pharmaceutical products (El-Sherbiny et al., 2005).

Synthesis of Anti-mycobacterial Agents

Research into the synthesis of phenyl cyclopropyl methanones, related to (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, shows their potential as anti-tubercular agents. This highlights the role of such compounds in developing new treatments for infectious diseases (Dwivedi et al., 2005).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, and to avoid the formation of dust and aerosols when handling "(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone" .

Future Directions

“(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone” is a reagent in the synthesis of Empagliflozin , an inhibitor of SGLT-2 . Empagliflozin is a drug developed by Boehringer Ingelheim and Eli Lilly for the treatment of type 2 diabetes . The future directions of this compound may be related to the development of new drugs for the treatment of diabetes .

properties

IUPAC Name

(2-chloro-5-iodophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFIO/c14-12-6-5-10(16)7-11(12)13(17)8-1-3-9(15)4-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYGUQLVFSPVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)I)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045098
Record name (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
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Molecular Weight

360.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone

CAS RN

915095-86-2
Record name (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915095-86-2
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Record name (2-Chlor-5-iod-phenyl)-(4-fluoro-phenyl)-methanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone
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Record name (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
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Synthesis routes and methods

Procedure details

To a solution of 48.94 g 2-chloro-5-iodo-benzoic acid in 180 mL of fluorobenzene and 0.3 mL of N,N-dimethylformamide is added 16.2 mL of oxalyl chloride at 0 to 10° C. The solution is stirred at about 20° C. for 2 hours. The excess amount of oxalyl chloride is evaporated. The residue is diluted in 166 mL of fluorobenzene and 25.93 g of aluminum chloride is added at 0° C. in five portions. The solution is stirred at 75° C. for 1.5 hours and quenched with 300 mL of water at 0 to 25° C. The product is extracted in 300 mL of isopropylacetate and washed with two times of 200 mL brine (3 weight-%). The residue water and solvent is removed upon evaporation.
Quantity
48.94 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Hu, W Sun, Y Wang, H Yan - Medicinal Chemistry Research, 2019 - Springer
A series of halogenated Phenstatin analogs were designed as microtubule destabilizing agent by docking study. It was synthesized within three steps starting from 2-chloro-5-…
Number of citations: 6 link.springer.com
N Khandale, RR Rajge, SK Singh… - Separation Science …, 2023 - Wiley Online Library
Impurities found in active pharmaceutical ingredients (APIs) and pharmaceutical products are of ever‐increasing interest. According to several regulatory agencies, purity and impurity …
AT da Silva, GR Brabo, DS Porto… - Journal of …, 2022 - academic.oup.com
A new stability-indicating liquid chromatography method was developed for the quantification of empagliflozin and two synthetic impurities. The chromatographic conditions included …
Number of citations: 4 academic.oup.com
JW Manoel, GB Primieri, LM Bueno, CFA Giordani… - Microchemical …, 2021 - Elsevier
A simple and fast analytical method with a low limit of quantification was developed and validated to determine EMPA and its synthetic impurities using UHPLC-QTOF-MS. The method …
Number of citations: 16 www.sciencedirect.com

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